N-(Indolin-5-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10/h2-3,6,11H,4-5H2,1H3,(H,12,13) |
InChI Key |
WAVXIAIVEPQDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Indolin 5 Yl Acetamide and Its Derivatives
Strategies for Indoline (B122111) Ring Formation and Functionalization at the C-5 Position
The introduction of substituents at the C-5 position of the indoline ring is a key step in the synthesis of N-(indolin-5-yl)acetamide and related compounds. This can be achieved through several strategic approaches.
Direct acylation of the indoline ring is a common method for introducing an acetyl group. This typically involves the reaction of a 5-aminoindoline derivative with an acylating agent. For instance, the N-acylation of indoles with carboxylic acids can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). thieme-connect.de This approach is particularly effective for indoles with electron-withdrawing groups at the C-5 position, leading to high yields of the N-acylated product under mild conditions. thieme-connect.de While this method primarily targets the nitrogen of the indole (B1671886), similar principles can be applied to the amino group at the C-5 position of an indoline.
Another direct approach is the N-acylation of indole with various carboxylic acids catalyzed by boric acid, which provides a simple and economical method for synthesizing N-acylindoles. clockss.org However, the direct acylation of the C-5 position often requires prior introduction of an amino group at this position.
In some cases, palladium-catalyzed reactions can be used for the direct acylation of indolines. For example, rhodium-catalyzed acylation of indolines has been developed using anhydrides as the carbonyl source, representing an additive- and CO-free carbonylation method for synthesizing C7-carbonylated indolines. acs.org While this particular method targets the C-7 position, it highlights the potential of transition metal catalysis for direct C-H functionalization and acylation of the indoline core.
Multi-component reactions (MCRs) have become powerful tools in organic synthesis for creating complex molecules in a single step. nih.govarkat-usa.orgresearchgate.net These reactions are highly efficient and atom-economical. nih.govresearchgate.net For indole-based structures, MCRs often utilize the nucleophilic character of the C-3 position. nih.gov However, new MCRs are being developed to achieve different functionalization patterns. nih.gov
One example is a unique MCR that allows for the modular assembly of indole-fused seven-membered heterocycles from simple starting materials like indole, formaldehyde, and amino hydrochlorides under mild conditions. nih.gov Another approach involves a three-component reaction of indoles, an enol, and another reactant, followed by a copper-catalyzed aerobic dehydrogenative coupling to form polyfunctional cyclopenta[b]indoles. acs.org
While direct incorporation of the this compound moiety through an MCR is not extensively documented, the principles of MCRs are applied to build complex indole-containing scaffolds which can be subsequently modified. For example, a one-pot, four-component reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can produce 3-(dihydropyridinyl)-indole derivatives. nih.gov
Palladium-catalyzed C-H functionalization has emerged as a significant strategy for the regioselective modification of indole and indoline rings. wiley.comacs.orgnih.gov These methods allow for the direct introduction of functional groups without the need for pre-functionalized substrates.
A notable development is the direct and site-selective arylation of indoles at the C-4 and C-5 positions. wiley.com This is achieved by using a removable pivaloyl directing group at the C-3 position. wiley.com This strategy has proven effective for the synthesis of medicinally relevant compounds. wiley.com The regioselectivity between C-4 and C-5 arylation can be controlled by the choice of catalyst and reaction conditions. nih.gov
Furthermore, palladium-catalyzed C-7 acetoxylation of indolines has been demonstrated using a range of amide directing groups. nih.govnsf.gov While this method primarily targets the C-7 position, it also highlights the challenge of controlling regioselectivity, as C-5 oxidation can be a competitive side reaction. nih.govnsf.gov The electronic properties of substituents on the indoline ring can influence this regioselectivity. For instance, indolines with electron-withdrawing groups at N-1 can lead to diminished regioselectivity between the C-7 and C-5 positions. nih.gov
The development of palladium catalysts with specific ligands, such as S,O-ligands, has enabled the highly selective C-H olefination of indolines at the C-5 position. acs.org This method is efficient for a wide range of indolines and olefins under mild conditions. acs.org
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, including the benzene (B151609) portion of the indoline core. The regioselectivity of these reactions on the indole nucleus can be complex and is influenced by the directing effects of the existing substituents and the nature of the electrophile. acs.orgwuxiapptec.com
For instance, the nitration of oxindole (B195798), a precursor to aminoindoline, with potassium nitrate (B79036) in concentrated sulfuric acid, leads to the formation of 5-nitro-oxindole. This reaction is a key step in introducing a functional group at the C-5 position that can later be converted to the desired acetamide (B32628) group. The conditions for this reaction, such as low temperature, are crucial to prevent over-nitration.
Recent advancements have led to highly regioselective direct iodination of indoles at the C-5 position under mild, metal-free conditions. researchgate.net This method is valuable as the resulting aryl iodides are versatile intermediates for further functionalization. researchgate.net Mechanistic studies suggest that this iodination proceeds through a radical pathway. researchgate.net
Ruthenium-catalyzed reactions have also been developed for the regioselective diamidation of 3-carbonylindoles at the C-4 and C-5 positions. rsc.orgscispace.com This method demonstrates excellent functional group tolerance under mild conditions. rsc.orgscispace.com
Palladium-Catalyzed C-H Functionalization Approaches for Indoline Derivatives
Precursor Synthesis and Intermediate Transformations Leading to this compound Derivatives
The synthesis of this compound often proceeds through a series of precursor molecules and intermediate transformations. A common and well-documented pathway involves the use of 5-amino-oxindole as a key intermediate.
A widely used synthetic route to this compound and its derivatives, particularly those with an oxo group at the 2-position (N-(2-oxoindolin-5-yl)acetamide), starts from isatin (B1672199). austinpublishinggroup.com The general scheme involves the following steps:
Reduction of Isatin: Isatin is first reduced to oxindole. A common method is the Wolff-Kishner reduction using hydrazine (B178648) hydrate (B1144303). austinpublishinggroup.com
Nitration of Oxindole: The resulting oxindole is then nitrated to introduce a nitro group at the C-5 position, yielding 5-nitro-oxindole. This is typically achieved using potassium nitrate in concentrated sulfuric acid at low temperatures. austinpublishinggroup.com
Reduction of the Nitro Group: The 5-nitro-oxindole is subsequently reduced to 5-aminoindolin-2-one (5-amino-oxindole). Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation. austinpublishinggroup.com
Acetylation of the Amino Group: Finally, the 5-amino-oxindole is acetylated to form N-(2-oxoindolin-5-yl)acetamide. This is typically done by reacting the amino-oxindole with acetic anhydride (B1165640) in a suitable solvent like tetrahydrofuran (B95107) (THF). austinpublishinggroup.com
This multi-step synthesis provides a reliable method to obtain the target compound. The resulting N-(2-oxoindolin-5-yl)acetamide can then be used as a building block for the synthesis of more complex derivatives. For example, it can undergo condensation reactions with various substituted benzaldehydes to produce N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives. austinpublishinggroup.com
An alternative route involves the use of a spiro-protected intermediate. nih.govresearchgate.net This method starts with 5-nitroisatin, which is protected before the reduction of the nitro group and subsequent acetylation. nih.gov
The following table summarizes the key reaction steps in the synthesis via 5-amino-oxindole:
| Step | Reactant(s) | Reagent(s) | Product | Yield |
| 1 | Isatin | Hydrazine hydrate | Oxindole | 41-50% austinpublishinggroup.com |
| 2 | Oxindole | Potassium nitrate, Sulfuric acid | 5-Nitro-oxindole | 35% |
| 3 | 5-Nitro-oxindole | 10% Pd/C, H₂ | 5-Aminoindolin-2-one | Moderate austinpublishinggroup.com |
| 4 | 5-Amino-oxindole | Acetic anhydride, THF | N-(2-oxoindolin-5-yl)acetamide | 61% austinpublishinggroup.com |
Derivatization of Indolin-2,3-dione Scaffolds
The synthesis of this compound derivatives frequently originates from indolin-2,3-dione (isatin) and its substituted analogues. This readily available starting material provides a versatile platform for introducing the required acetamide functionality at the 5-position. A common strategy involves a multi-step sequence beginning with the nitration of the indolin-2-one (oxindole) or isatin ring, followed by reduction of the nitro group to an amine, and subsequent acylation. austinpublishinggroup.com
One established route starts with the nitration of oxindole using potassium nitrate in concentrated sulfuric acid at low temperatures (0-5 °C) to produce 5-nitro-oxindole. This intermediate is then subjected to catalytic hydrogenation, often using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield 5-amino-oxindole. austinpublishinggroup.com The final acetylation of the 5-amino group is typically achieved using acetic anhydride in a suitable solvent like tetrahydrofuran (THF) to afford N-(2-oxoindolin-5-yl)acetamide. austinpublishinggroup.com
Derivatization can also occur at other positions of the indolin-2,3-dione core to generate a library of compounds. For instance, the nitrogen at the 1-position can be substituted, and the C3-position can undergo condensation reactions with various aldehydes to introduce further diversity. austinpublishinggroup.comnih.gov A series of 1,5-disubstituted indolin-2,3-diones have been synthesized, where modifications at the N-1 position with groups like benzyl (B1604629) have been explored. nih.gov Furthermore, complex spiro-indoline derivatives can be synthesized from N-alkylisatins through multi-component reactions. nih.govmdpi.com
The synthesis of indoline-2,3-dione-based sulfonamides also starts from substituted indolin-2,3-diones, which are first reacted with hydrazine hydrate to form a 3-hydrazonoindolin-2-one intermediate. nih.gov This intermediate is then treated with substituted benzene sulfonyl chlorides to yield the final products. nih.gov
Role of Specific Protecting Groups and Deprotection Strategies
In the synthesis of complex indoline derivatives, the use of protecting groups is crucial to prevent unwanted side reactions and to direct reactions to the desired position. mdpi.org The indole nitrogen is weakly acidic and can be deprotonated by strong bases, while the C2-C3 double bond is susceptible to reactions under acidic conditions, necessitating protection. mdpi.orgbhu.ac.in
Common N-protecting groups for the indole nucleus include:
Arylsulfonyl groups (e.g., tosyl, 2-pyridinesulfonyl) : These are robust but can be removed under specific conditions. The 2-pyridinesulfonyl group is noted for enabling facile deprotection after C-H functionalization. organic-chemistry.org
Carbamates (e.g., Boc, Cbz) : Tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. Boc groups are typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA), while Cbz groups are often cleaved by catalytic hydrogenation. acs.org
Silyl groups (e.g., TIPS) : Triisopropylsilyl (TIPS) is a bulky group that can protect the indole nitrogen. It is commonly removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). acs.org
Acyl groups (e.g., Pivaloyl) : The pivaloyl group is sterically demanding and can protect both the N-1 and C-2 positions of the indole ring. Its removal is challenging but can be achieved using lithium diisopropylamide (LDA). mdpi.org
Alkyl groups (e.g., MOM, PMB) : The methoxymethyl (MOM) group has been used to protect carboxylic acids as esters and can be cleaved with TFA. acs.org The p-methoxybenzyl (PMB) group is another common N-protecting group, removable via oxidation or strong acid. chemrxiv.org
Optimization of Synthetic Conditions and Yields
Solvent Effects and Reaction Temperature Optimization
The optimization of reaction conditions, particularly solvent and temperature, is paramount for maximizing yields and minimizing side products in the synthesis of indoline derivatives. numberanalytics.com The choice of solvent can significantly influence reaction rates and selectivity. numberanalytics.comresearchgate.net For instance, in the synthesis of indeno[1,2-b]quinoline derivatives, a screen of various solvents including toluene, ethanol (B145695), acetonitrile, DMF, ethylene (B1197577) glycol, methanol (B129727), water, and THF revealed that solvent-free conditions often provided higher yields in shorter reaction times. researchgate.net When solvents were necessary, polar solvents like ethanol were commonly used. austinpublishinggroup.comnumberanalytics.com
Temperature is another critical parameter. While elevated temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts or degradation of the product or catalyst. numberanalytics.com For the synthesis of N-(2-oxoindolin-5-yl)acetamide from 5-amino-oxindole and acetic anhydride, the reaction proceeds efficiently at room temperature. austinpublishinggroup.com However, other steps, such as the initial synthesis of oxindole from isatin, require high temperatures (reflux at 140 °C). In rhodium-catalyzed C-H acylation of indolines, reactions are typically conducted at elevated temperatures, such as 100 °C. nih.govacs.org Optimization often involves finding a balance to achieve a reasonable reaction rate without compromising yield and purity.
Catalyst Systems and Reagent Stoichiometry
The selection of an appropriate catalyst system is fundamental to the efficiency of many synthetic transformations leading to indoline-acetamide intermediates. Transition metal catalysts, particularly palladium and rhodium, feature prominently in modern synthetic methods for C-H functionalization and cross-coupling reactions. organic-chemistry.orgnih.govacs.org
For the C7-acylation of indolines, various rhodium catalysts have been screened, with [RhCl(CO)₂]₂ proving to be optimal for the alkoxycarbonylation process. nih.govacs.org In other contexts, palladium catalysts are employed for intramolecular C-H amination to form the indoline ring, using oxidants like PhI(OAc)₂. organic-chemistry.org The catalyst loading is also a key variable to optimize; for example, in the synthesis of indeno[1,2-b]quinoline derivatives, 10 mol% of the silica (B1680970) sodium carbonate catalyst was found to be the optimal quantity. researchgate.net
Reagent stoichiometry must be carefully controlled. In the acetylation of 5-amino-oxindole, a near-equimolar amount of acetic anhydride is used. austinpublishinggroup.com For copper-catalyzed cyclization reactions leading to isoquinolin-2(1H)-yl-acetamides, the optimal conditions involved specific molar ratios of the starting materials, catalyst, and base (e.g., 1 equivalent of Ugi intermediate, 1.5 equivalents of acetophenone, 10 mol% CuBr, and 2.0 equivalents of Cs₂CO₃). acs.org
Gram-Scale Synthesis Considerations for Indoline-Acetamide Intermediates
Scaling up the synthesis of indoline-acetamide intermediates from laboratory to gram-scale presents several challenges that require careful consideration and process optimization. acs.orgrsc.org Key transformations, such as the synthesis of pentacyclic indoline intermediates for alkaloids, have been successfully performed on a gram scale. chemrxiv.org
One of the primary considerations is the choice of reagents and reaction conditions that are both effective and practical for larger quantities. For example, methods that utilize readily available and inexpensive starting materials are preferred. chemrxiv.org The operational simplicity of the procedure is also crucial. One-pot reactions or cascade reactions that minimize the number of workup and purification steps are highly attractive for large-scale synthesis. rsc.orgresearchgate.net
Heat management becomes critical on a larger scale, as exothermic reactions can be difficult to control. The efficiency of mixing and the method of purification (e.g., crystallization versus chromatography) must also be re-evaluated. nih.gov For example, a gram-scale synthesis of isoquinolin-2(1H)-yl-acetamide was successfully demonstrated, yielding over a gram of product, indicating the preparative utility of the developed method. acs.org Similarly, a protocol for producing α-substituted indolylacetamides was shown to be applicable on a gram-scale, highlighting its practical attractiveness. rsc.org
Analytical and Spectroscopic Characterization Techniques for N Indolin 5 Yl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including N-(Indolin-5-yl)acetamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Indoline-Acetamide Linkages
Proton NMR (¹H NMR) is instrumental in identifying the characteristic protons of the indoline (B122111) scaffold and the acetamide (B32628) group. In derivatives of N-(2-oxoindolin-5-yl)acetamide, the acetamide methyl protons (CH₃) typically appear as a singlet around δ 2.00-2.05 ppm. austinpublishinggroup.comnih.gov The protons on the indoline ring exhibit distinct signals. For instance, in (E)-N-(3-(4-chlorobenzylidene)-2-oxoindolin-5-yl) acetamide, the H-7 proton appears as a doublet at δ 6.73 ppm, while the H-6 proton shows as a doublet of doublets at δ 7.23 ppm. austinpublishinggroup.com The amide proton (NH) of the acetamide group is often observed as a singlet at a downfield chemical shift, for example, at δ 9.82 ppm. austinpublishinggroup.com The chemical shifts and coupling patterns of the aromatic protons on the indoline ring provide definitive evidence for the substitution pattern. znaturforsch.com
¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| (E)-N-(3-(4-Chlorobenzylidene)-2-oxoindolin-5-yl) acetamide austinpublishinggroup.com | DMSO-d₆ | 2.00 (s, 3H, CH₃), 6.73 (d, J=8 Hz, 1H, H-7), 7.23 (dd, Jₒ= 8, Jₘ= 2 Hz, 1H, H-6), 7.49 (d, J= 8.8 Hz, 2H, H-10 and H-14), 7.61 (s, 1H, H-8), 7.88 (d, J= 2 Hz, 1H, H-4), 8.38 (d, Jₒ= 8.8, = 2 Hz, 2H, H-11 and H-13), 9.82 (s, 1H, NHCOH₃), 10.57 (s, 1H, indole-NH) |
| (E)-N-(3-(4-Fluorobenzylidene)-2-oxoindolin-5-yl) acetamide austinpublishinggroup.com | DMSO-d₆ | 2.03 (s, 3H, H₃), 6.75 (d, J= 8 Hz, 1H, H-7), 7.25 (dd, Jₒ = 2 Hz, 1H, H-6), 7.31 (d, J= 8 Hz, 2H, H-10 and H-14), 7.65 (s, 1H, H-8), 7.90 (d, J= 2 Hz, 1H, H-4), 8.50 (q, 2H, H-11 and H-13), 9.83 (s, 1H, NHCOH₃), 10.57 (s, 1H, indole (B1671886) -NH) |
| (E)-N-(3-(4-Methylbenzylidene)-2-oxoindolin-5-yl) acetamide austinpublishinggroup.com | DMSO-d₆ | 2.02 (s, 3H, NHCOH₃), 2.37 (s, 3H, H₃), 6.74 (d, J= 8 Hz, 1H, H-7), 7.24-7.28 (m, 3H, H-6, H-11 and H-13), 7.58 (s, 1H, H-8), 7.88 (d, J= 1.6 Hz, 1H, H-4), 8.30 (d, J= 8.0 Hz, 2H, H-10 and H-14), 9.81 (s, 1H, NHCOH₃), 10.1 (s, 1H, indole-NH) |
| N-(2,3-dioxoindolin-5-yl)acetamide nih.gov | DMSO-d₆ | 2.03 (s, 3H), 6.87 (d, J = 8.4 Hz, 1H), 7.65 (dd, J = 8.4, 2.3 Hz, 1H), 7.80 (d, J = 2.2 Hz, 1H), 9.98 (s, 1H), 10.92 (s, 1H) |
| 2–(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide nih.gov | DMSO-d₆ | 4.63 (s, 2H, NCH₂), 7.16–7.18 (m, 2H, aromatic H), 7.28 (s, 2H, NH₂, D₂O exchangeable), 7.62–7.73 (m, 4H, aromatic H), 7.78 (d, J = 8.64 Hz, 2H, aromatic H), 10.59 (s, 1H, NH, D₂O exchangeable) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound derivatives, the carbonyl carbon of the acetamide group typically resonates around δ 168-169 ppm. nih.gov The methyl carbon of the acetamide group is found at approximately δ 24 ppm. nih.gov The carbon atoms of the indoline ring have characteristic chemical shifts that are influenced by the substituents. journals.co.zaresearcher.life For example, in 2–(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide, the C=O carbons of the dioxoindole moiety are observed at δ 158.9, 166.0, and 183.4 ppm, while the aromatic carbons of the indoline and phenyl rings appear in the δ 111.5-151.3 ppm range. nih.gov
¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| (E)-N-(2-oxo-3-(2-(p-tolyl)hydrazineylidene)indolin-5-yl)acetamide nih.gov | DMSO-d₆ | 168.53, 163.47, 149.95, 137.15, 134.80, 132.51, 121.62, 120.95, 111.58, 111.30, 109.30, 24.35, 21.52 |
| 2–(2,3-Dioxo-5-(pyrrolidin-1-ylsulfonyl)indolin-1-yl)-N-(p-tolyl)acetamide nih.gov | DMSO-d₆ | 18.3, 24.9, 49.4, 59.9, 112.0, 119.2, 126.9, 127.5, 128.9, 129.4, 130.6, 131.6, 134.3, 148.7, 158.2, 165.1, 183.3 |
| 2–(2-Oxo-3–(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)-N-phenylacetamide nih.gov | DMSO-d₆ | 43.7 (CH₂), 111.5, 118.0, 119.6, 124.0, 125.0, 127.2, 138.8, 139.4, 141.7, 151.3 (aromatic carbons), 158.9, 166.0, 183.4 (C=O) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound derivatives without causing significant fragmentation. thermofisher.com This allows for the accurate determination of the molecular weight from the molecular ion peak, typically observed as [M+H]⁺ or [M+Na]⁺. nih.gov For instance, the ESI-MS spectrum of N-(2,3-dioxoindolin-5-yl)acetamide shows a peak at m/z 204.33, corresponding to the protonated molecule [M+H]⁺. nih.gov Similarly, for (E)-N-(3-(4-chlorobenzylidene)-2-oxoindolin-5-yl) acetamide, the molecular ion peak is observed at m/z 313.8 [M+1]⁺. austinpublishinggroup.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of newly synthesized this compound derivatives. For example, the HRMS (ESI) analysis of N-(1-Benzyl-2,3-dioxoindolin-5-yl)-2-phenylacetamide calculated the mass for C₂₂H₁₇N₂O₃ [M+H]⁺ as 357.1234 and found it to be 357.1247, confirming the elemental composition. ddtjournal.com Similarly, for (Z)-2-(3-(2-(5-Bromo-2-hydroxybenzoyl)hydrazineylidene)-5-chloro-2-oxoindolin-1-yl)-N-(p-tolyl)acetamide, the calculated mass was 539.01272 for C₂₄H₁₇⁷⁹BrClN₄O₄ [M–H]⁻, with the found mass being 539.01318. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as the amide and carbonyl groups. The C=O stretching vibration of the amide group typically appears in the range of 1650–1680 cm⁻¹. In N-(4-Bromophenyl)-2–(2,3-dioxo-5-(pyrrolidin-1-ylsulfonyl)indolin-1-yl)acetamide, the ketone C=O stretch is at 1705 cm⁻¹, while the amide C=O stretches are at 1675 cm⁻¹ and 1660 cm⁻¹. nih.gov The N-H stretching vibration of the amide is observed around 3300 cm⁻¹. nih.gov Aromatic C-H stretching and C=C stretching vibrations are also identifiable in the spectra, further confirming the presence of the indoline ring. researchgate.netevitachem.com
Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| Amide N-H Stretch | ~3300-3356 | nih.gov |
| Ketone C=O Stretch (in oxoindole) | ~1705-1716 | nih.gov |
| Amide C=O Stretch | ~1650-1688 | nih.gov |
| Aromatic C=C Stretch | ~1498-1605 | nih.govresearchgate.net |
| C-N Stretch | ~1090 | researchgate.net |
Chromatographic Methods in Purity Assessment and Isolation
Chromatographic techniques are central to the purification and analysis of this compound and its analogs. The choice of method depends on the scale of the separation, the properties of the compounds, and the analytical question being addressed.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used to monitor the progress of chemical reactions involving this compound derivatives. evitachem.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products.
The choice of eluent is critical for achieving good separation. A common mobile phase for indole derivatives is a mixture of petroleum ether and ethyl acetate (B1210297). ddtjournal.com The visualization of spots on the TLC plate can be achieved under UV light or by using specific staining agents. uow.edu.au For instance, the van Urk-Salkowski reagent is a sensitive and specific chromogenic reagent for the detection of indole derivatives on silica gel TLC plates, producing a range of colors that can aid in identification. scispace.comscirp.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds.
Table 1: Exemplary TLC Systems for Indole Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization | Application |
|---|---|---|---|
| Silica Gel 60 F254 | Petroleum ether:Ethyl acetate (6:1 to 1:1) ddtjournal.com | UV light (254 nm) | Monitoring synthesis of indoline-2,3-dione derivatives ddtjournal.com |
| Silica Gel | Butanone:Ethyl acetate:Ethanol (B145695):Water (3:5:1:1) scribd.com | van Urk-Salkowski Reagent | Identification of various indole derivatives scribd.com |
| Silica Gel | Propanol:Water (8:2) scribd.com | van Urk-Salkowski Reagent | Identification of various indole derivatives scribd.com |
This table presents examples of TLC conditions used for the analysis of indole derivatives, which are structurally related to this compound. The specific conditions for this compound itself may vary.
Following a reaction, column chromatography is the standard method for purifying and isolating the desired this compound derivatives from byproducts and unreacted starting materials. nih.govtandfonline.com This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of milligram to gram quantities of material.
The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. mdpi.com A solvent system, often predetermined by TLC analysis, is then passed through the column to elute the components at different rates based on their affinity for the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. For instance, in the synthesis of various indole derivatives, column chromatography with eluents such as ethyl acetate in petroleum ether or hexane (B92381) is a common purification step. nih.govmdpi.com
Table 2: Examples of Column Chromatography for Purification of Indole and Indoline Derivatives
| Stationary Phase | Eluent System | Compound Class | Reference |
|---|---|---|---|
| Silica Gel | 40% Ethyl acetate in petroleum ether | N-(2-(tert-Butylamino)-2-oxoethyl)-N-(p-tolyl)-1H-indole-2-carboxamide | nih.gov |
| Silica Gel | Petroleum ether/Ethyl acetate (6:1 to 3:1) | 5,5-Dimethyl-5'-nitrospiro[ scispace.comscirp.orgdioxane-2,3'-indolin]-2'-one | ddtjournal.com |
| Silica Gel | 20% Ethyl acetate in hexanes | (E)-N-(4-methyl-2-styrylphenyl)-4-methylbenzenesulfonamide | mdpi.com |
This table provides examples of column chromatography conditions used for the purification of compounds structurally related to this compound.
For highly accurate purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. aralresearch.com These techniques offer superior resolution, sensitivity, and speed compared to standard column chromatography.
In HPLC and UPLC, a liquid mobile phase carries the sample through a column packed with small particles of a stationary phase. The separation mechanism is based on the differential partitioning of the analytes between the mobile and stationary phases. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of indole and indoline derivatives. cetjournal.itnih.gov
A typical mobile phase for analyzing indoline derivatives might consist of methanol (B129727) and a buffer like 0.1% trifluoroacetic acid (TFA) or formic acid in water, often run in a gradient elution mode where the solvent composition is changed over time to optimize separation. cetjournal.itmostwiedzy.pl UPLC, which uses columns with smaller particle sizes and operates at higher pressures than HPLC, allows for even faster analysis times and greater resolution. acgpubs.org The purity of final compounds is often confirmed to be greater than 95% by analytical HPLC. acs.org
Table 3: HPLC/UPLC Conditions for the Analysis of Indole and Indoline Derivatives
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 | Methanol and 0.1% TFA in water (isocratic) | UV | Analysis of indoline degradation | cetjournal.it |
| HPLC | C8 | Water/Acetonitrile with formic acid (gradient) | UV and Fluorescence | Determination of indolic compounds in plant extracts | mostwiedzy.pl |
| UPLC | Acquity BEH C18 (1.7 µm) | Ammonium (B1175870) acetate buffer and Acetonitrile (gradient) | Not specified | Simultaneous determination of beta-blockers and diuretics | acgpubs.org |
This table illustrates typical HPLC and UPLC parameters used for analyzing compounds with indole or indoline cores.
Computational Chemistry and Molecular Modeling Studies of N Indolin 5 Yl Acetamide Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the intrinsic properties of molecules. These methods are used to explore the electron distribution, stability, and reactivity of N-(Indolin-5-yl)acetamide derivatives, providing a theoretical foundation for their observed chemical and biological behavior. dergipark.org.trresearchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org For derivatives of this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular geometries, electronic energies, and the distribution of electron density. dergipark.org.trresearchgate.net These calculations help in understanding the molecule's stability. dergipark.org.tr For instance, the stability of different conformers or tautomers can be compared by calculating their total energies, with lower energies indicating greater stability. dergipark.org.tr Natural Bond Orbital (NBO) analysis, frequently performed alongside DFT calculations, provides further details on charge transfer, hyperconjugative interactions, and electron delocalization, which are key to the stability of the molecular structure. dergipark.org.trresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr This indicates a higher propensity for the molecule to engage in charge transfer interactions. dergipark.org.trresearchgate.net For this compound derivatives, FMO analysis reveals how different substituents on the indoline (B122111) or acetamide (B32628) moieties can modulate this energy gap and, consequently, the molecule's reactivity. For example, electron-withdrawing groups like nitro (-NO2) tend to lower the HOMO-LUMO gap, increasing the molecule's reactivity and potential as an electron acceptor. dergipark.org.trdergipark.org.tr
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of Indoline Derivatives
| Derivative/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) (eV) |
| H (Parent Compound) | -5.8 | -1.2 | 4.6 | 2.3 | 2.7 |
| -CH3 (Electron Donating) | -5.6 | -1.1 | 4.5 | 2.25 | 2.6 |
| -NO2 (Electron Withdrawing) | -6.5 | -2.5 | 4.0 | 2.0 | 4.5 |
Note: This table contains representative data to illustrate the concepts discussed. Actual values are dependent on the specific molecule and computational method.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. dergipark.org.tr An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are generated from DFT calculations and are color-coded: red typically indicates regions of high electron density (negative electrostatic potential), which are favorable sites for electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. nih.gov For this compound derivatives, MEP analysis can pinpoint the most reactive sites, such as the oxygen atom of the carbonyl group (electron-rich) and the hydrogen atom of the amide group (electron-poor), providing crucial insights for understanding intermolecular interactions like hydrogen bonding. dergipark.org.trresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. For this compound derivatives, docking simulations provide detailed models of their interactions with specific biological targets, such as protein kinases. austinpublishinggroup.com
Molecular docking simulations are used to place this compound derivatives into the active site of a target protein to predict their binding conformation and affinity. austinpublishinggroup.com For example, derivatives of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide have been docked into the ATP-binding site of Src kinase, a promising target in cancer therapy. austinpublishinggroup.com The simulations predict the most stable binding pose and calculate a docking score or binding energy (often in kcal/mol), which estimates the strength of the ligand-protein interaction. researchgate.net Analysis of the docked pose reveals which amino acid residues in the active site are key for binding. austinpublishinggroup.comresearchgate.net Studies on related indole (B1671886) derivatives have shown that the indoline scaffold can serve as a privileged structure for interacting with various enzyme active sites. nih.gov
Table 2: Example Docking Results for this compound Derivatives against a Protein Kinase Target
| Compound ID | Substituent | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 1 | 4-Fluoro-benzylidene | -8.5 | Leu273, Val281, Met341 |
| Derivative 2 | 2-Chloro-benzylidene | -9.2 | Leu273, Ala293, Asp348 |
| Derivative 3 | 2,4-Difluoro-benzylidene | -9.0 | Leu273, Met341, Glu339 |
Note: This table is a representative example based on findings for similar compounds in the literature. austinpublishinggroup.com
A successful binding event is characterized by a network of favorable intermolecular interactions between the ligand and the protein. researchgate.net Docking studies allow for the detailed characterization of these interactions. For this compound derivatives, key interactions often include:
Hydrogen Bonding: The acetamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Docking studies on N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide revealed a crucial hydrogen bond between the acetamide NH group and the carbonyl of the amino acid Leu273 in the Src kinase active site. austinpublishinggroup.com
Elucidation of π-π Stacking and Pi-Cation Interactions
Computational modeling has become an indispensable tool for understanding the nuanced, non-covalent interactions that govern the binding of ligands to their biological targets. For derivatives of this compound, particularly those based on the related isatin (B1672199) and indolin-2-one core, molecular docking studies have shed light on the critical roles of π-π stacking and pi-cation interactions in determining molecular recognition and biological activity.
These interactions are fundamental forces in protein-ligand binding. A π-π stacking interaction is a non-covalent attraction between aromatic rings. It is a key factor in the stabilization of protein secondary and tertiary structures and in the binding of ligands within enzyme active sites. mdpi.com These can occur in various geometries, such as parallel-stacked or T-shaped (perpendicular). mdpi.comrsc.org A pi-cation interaction is an electrostatic force between a cation (a positively charged ion) and the electron-rich face of a π system, like an aromatic ring. wikipedia.orgnih.gov The strength of this interaction can be comparable to that of hydrogen bonds and salt bridges in aqueous environments, making it crucial for molecular recognition in biological systems. wikipedia.orgnih.gov Geometric criteria for a significant cation-π interaction generally involve a distance of 6 Å or less between the cation and the center of the π system. nih.gov
In a computational study of isatin-based derivatives designed as caspase inhibitors, molecular modeling was used to rationalize the activity of the most potent compounds. The analysis for one highly active 4-chloro phenylacetamide derivative revealed that its efficacy was due in part to efficacious T-shaped π-π and pi-cation interactions within the enzyme's active site. semanticscholar.org This highlights how specific substitutions on the core scaffold can be strategically employed to engage in these valuable interactions, thereby enhancing binding affinity.
The indole ring, a core component of the indolin scaffold, is particularly adept at participating in these interactions. Its aromatic nature facilitates π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com Furthermore, the indole system can interact favorably with cationic residues such as arginine and lysine (B10760008) through pi-cation interactions. mdpi.com Studies on protein-porphyrin complexes have quantified the typical energy ranges for these interactions, with π-π interactions generally falling between -0.5 to -2.0 kcal/mol and pi-cation interactions showing stronger energies in the -2 to -4 kcal/mol range. rsc.org These computational insights are vital for designing more effective derivatives, as they allow for the prediction and optimization of these key stabilizing forces.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how a molecule's chemical structure correlates with its biological activity. Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have accelerated the derivation of SAR for this compound derivatives, enabling rational drug design.
By simulating the binding of a series of related compounds into a target protein's active site, researchers can identify key pharmacophoric features and predict how structural modifications will impact binding affinity and, consequently, biological function.
A prominent example involves the development of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives as inhibitors of Src kinase, a protein implicated in cancer development. austinpublishinggroup.com In this study, a series of derivatives was synthesized and tested. Molecular docking was then performed to understand their binding modes. The most active compound, which featured a 4-methylbenzylidene substitution, was found to form a crucial hydrogen bond between its acetamide NH group and the amino acid Leu273 in the Src active site. austinpublishinggroup.com This finding established the importance of the acetamide group for this specific interaction. The study concluded that replacing the acetamido group with other functionalities, such as ethylthiourea (B145662) or benzylthiourea, led to a decrease in activity, providing a clear SAR directive. austinpublishinggroup.com
Similarly, SAR studies on indolin-5-yl-cyclopropanamine derivatives as inhibitors for Lysine Specific Demethylase 1 (LSD1), another cancer target, revealed critical structural requirements for potency. researchgate.netnih.gov Comprehensive analysis of the LSD1 binding site guided the design of a novel series of inhibitors incorporating the indoline scaffold. nih.gov This work led to the identification of a representative compound, 7e , which showed high potency (IC₅₀ = 24.43 nM) and excellent selectivity. nih.gov The study demonstrated that specific substitutions on the indoline ring were essential for achieving this high level of activity and selectivity against other enzymes. nih.gov
These examples underscore the power of using computational methods to build robust SAR models. By correlating specific structural features with biological outcomes, these studies provide a roadmap for optimizing lead compounds, guiding the synthesis of more potent and selective inhibitors based on the this compound scaffold.
Table 1: Research Findings on this compound Derivatives and Related Compounds
| Compound Series | Target | Key Computational Findings | Reference |
|---|---|---|---|
| N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide | Src Kinase | The acetamide NH was crucial for H-bonding with Leu273. The 4-methylbenzylidene substituted derivative was the most active. | austinpublishinggroup.com |
| Isatin-based phenylacetamide derivatives | Caspase-3 | The most active compound exhibited T-shaped π-π and pi-cation interactions, rationalizing its inhibitory profile. | semanticscholar.org |
| Indolin-5-yl-cyclopropanamine derivatives | LSD1 | SAR studies identified key substitutions on the indoline scaffold leading to a potent and highly selective inhibitor (compound 7e). | researchgate.netnih.gov |
| Oxindole (B195798) derivatives | Aurora A kinase | Molecular modeling showed that the active compound adopted a distinct binding mode, interacting with a specific set of amino acid residues. | researchgate.net |
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design represent modern, computer-driven strategies for identifying and developing new drug candidates. These methods leverage computational power to screen vast virtual libraries of chemical compounds against a biological target, or to design novel molecules with desired binding properties from the ground up. The this compound scaffold and its parent oxindole structure have been central to several such design and discovery campaigns.
Virtual screening involves docking large numbers of molecules into a target's binding site computationally to predict their binding affinity. This process filters the library down to a manageable number of promising candidates for laboratory synthesis and testing. For instance, in a search for inhibitors of the epilepsy-associated KCNT1 channel, an in-house library of over 800 compounds was virtually screened against a homology model of the channel. acs.org This led to the selection of 20 compounds for in vitro testing, from which five potent blockers were identified, demonstrating the efficiency of the in silico-first approach. acs.org
The indolin-2-one (oxindole) core, from which this compound is derived, has served as a foundational structure for designing novel inhibitors. In one study, researchers designed and synthesized a new series of indolin-2-one derivatives as potential VEGFR-2 inhibitors for cancer therapy. mdpi.com Molecular docking simulations were integral to this process, confirming that the designed molecules could fit within the VEGFR-2 active site and form favorable binding interactions, similar to the established inhibitor sunitinib. mdpi.com The computational predictions were validated by in vitro assays, where several designed compounds showed potent anticancer and VEGFR-2 inhibitory activities. mdpi.com
In another example, novel oxindole derivatives were designed and screened computationally as potential dual inhibitors of Aurora A kinase and the SARS-CoV-2 spike/ACE2 interaction. researchgate.netnih.gov This work illustrates the use of computational tools not only to design inhibitors for a specific target but also to explore the potential for drug repurposing. researchgate.net The molecular modeling explained why certain ligands had weaker activity against the spike/ACE2 target, attributing it to their smaller size, which prevented them from making all the necessary interactions for strong binding. researchgate.net
Furthermore, in silico methods are often paired with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to ensure that the designed ligands have drug-like properties. Studies on novel 2-(2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides as anti-breast cancer agents incorporated not only docking simulations but also virtual ADME studies to evaluate their pharmacokinetic profiles early in the discovery process. researchgate.net This integrated computational approach, from virtual screening and ligand design to ADME prediction, is crucial for efficiently advancing promising scaffolds like this compound toward clinical development.
Biological Relevance and Pharmacological Investigations of N Indolin 5 Yl Acetamide Derivatives
Scaffold Applications in Kinase Inhibition Research
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The N-(Indolin-5-yl)acetamide framework has proven to be a versatile starting point for the development of inhibitors targeting several important kinases.
Src Kinase Inhibition Studies
Src kinase, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, differentiation, and survival. Its overactivity is linked to the development and progression of numerous human cancers. austinpublishinggroup.com
In one study, a series of novel N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives were synthesized and evaluated for their ability to inhibit Src kinase. austinpublishinggroup.com Among the synthesized compounds, compounds 10 , 12 , and 13 demonstrated slight inhibitory activity against Src, with compound 10 being the most potent. austinpublishinggroup.com Molecular docking studies revealed that the acetamide (B32628) group of compound 10 forms a hydrogen bond with the amino acid residue Leu273 in the active site of the kinase. austinpublishinggroup.com
| Compound | IC50 (mM) austinpublishinggroup.com |
| 10 | 3.55 |
| 12 | 6.39 |
| 13 | 7.29 |
Other research has identified 1,3,5-substituted-indolin-2-one derivatives as promising Src inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. austinpublishinggroup.com For instance, previously reported compounds in this class showed IC50 values of 1.02 µM, 2.06 µM, 1.24 µM, and 4.04 µM. austinpublishinggroup.com This highlights the potential of the indolinone scaffold in developing potent Src kinase inhibitors.
VEGFR-2 Kinase Inhibitor Development
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.govrsc.org
The indolin-2-one scaffold is a prominent feature in many VEGFR-2 inhibitors. nih.gov Guided by the pharmacophoric features of known inhibitors like sunitinib, researchers have designed and synthesized new series of indolin-2-one derivatives. nih.gov These efforts have led to the identification of compounds with significant anti-proliferative and VEGFR-2 inhibitory activities. For example, a series of novel indoline-2-one-triazole hybrids were developed as potential anti-hepatocellular and anti-pancreatic cancer agents. researchgate.net
In a separate study, computational methods were used to identify novel potential VEGFR-2 inhibitors. nih.gov One of the identified compounds, ZINC1162830, which contains an isoindole chemical group similar to the indoline (B122111) structure, demonstrated stable interactions and low binding energy within the ATP-binding site of VEGFR-2. nih.gov This compound, along with others identified, contains a carboxamide group, a common feature in many approved kinase inhibitors. nih.gov
PIM1 Kinase Docking Studies
PIM1 kinase is a serine/threonine kinase involved in the regulation of cell cycle progression and apoptosis. Its overexpression is associated with several types of cancer, making it an attractive target for cancer therapy. nih.gov
Molecular docking studies are frequently employed to predict the binding modes of potential inhibitors and guide the design of more potent compounds. nih.gov While specific docking studies focusing solely on this compound with PIM1 kinase are not detailed in the provided results, the general approach involves docking a library of compounds into the PIM1 kinase active site. nih.govmdpi.com The results are then analyzed to identify key interactions and predict binding affinities. nih.gov For instance, a study on PIM-1 kinase inhibitors used logistic regression models based on binding energies and interactions with key amino acid residues to improve the success rate of virtual screening. nih.gov
Aurora A Kinase Inhibition
Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various human cancers, correlating with poor prognosis.
Researchers have synthesized and evaluated isatin (B1672199) hybrids, which share a core structure with this compound, as inhibitors of Aurora A kinase. nih.govresearchgate.net Several of these compounds exhibited significant inhibitory activity. nih.govresearchgate.net
| Compound | IC50 (µM) nih.govresearchgate.net |
| 6a | < 5 |
| 6f | < 5 |
| 6g | < 5 |
| 6m | < 5 |
Molecular modeling studies indicated that these active compounds adopted different binding modes within the kinase's binding site, interacting with various amino acid residues. researchgate.net This work demonstrates the potential of modifying the indolinone core to develop potent and selective Aurora A kinase inhibitors. nih.govresearchgate.net
Antimicrobial Agent Development
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. The this compound scaffold has also been explored for its potential in this therapeutic area.
Antibacterial Activities
Several studies have investigated the antibacterial properties of derivatives containing the indolinone or acetamide moiety. For instance, phenoxy acetamides have shown promising activity against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 2–8 µg/mL. Another class of derivatives, oxindole (B195798) hydrazineylidene compounds, displayed moderate activity against E. coli and B. subtilis, with MIC values between 16 and 32 µg/mL.
In a different study, a series of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and showed favorable antibacterial activity against both Gram-negative and Gram-positive bacteria when compared to streptomycin. researchgate.net Furthermore, the synthesis of 2-(2,3-dioxo-indolin-1-yl)acetamide derivatives has been reported, and these compounds were tested for their in vitro biological activity against various bacterial strains. benthamdirect.com
These findings underscore the versatility of the this compound scaffold and its derivatives as a foundation for developing novel therapeutic agents targeting a range of diseases, from cancer to bacterial infections.
Antifungal Properties
Indole (B1671886) and its derivatives are recognized for their wide-ranging pharmacological potential, including antifungal activity. innovareacademics.inresearchgate.net The structural framework of these compounds allows for modifications that can enhance their efficacy against various fungal strains. researchgate.net
Research into acetamide derivatives has demonstrated their potential as antimicrobial agents. d-nb.info For instance, certain phenoxy acetamides have shown minimum inhibitory concentration (MIC) values of 2–8 µg/mL against fungi like Candida albicans. This activity is often attributed to specific structural motifs, such as sulfonyl-piperazine groups. Similarly, some synthesized isatin derivatives have been evaluated for their antifungal activity against rice fungi, including Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme, with some compounds showing significant mycelium inhibition. bohrium.com
Table 1: Antifungal Activity of Selected Acetamide Derivatives
| Compound Type | Fungal Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Phenoxy Acetamides | C. albicans | 2–8 µg/mL | |
| Isatin Derivatives | H. oryzae, R. solani, F. moniliforme | Significant mycelium inhibition | bohrium.com |
Anticancer Activity Research
The indole nucleus is a prominent scaffold in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with cytotoxic properties. innovareacademics.innih.gov Derivatives of this compound have been a particular focus of anticancer research, with studies exploring their effects on various cancer cell lines and molecular targets.
This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
MCF-7 (Breast Cancer): Several studies have reported the efficacy of indole derivatives against MCF-7 cells. mdpi.comnih.gov For example, certain sulfonamide derivatives have shown significant activity against this cell line. d-nb.info In one study, a diazepam-bearing sulfonamide derivative exhibited an IC50 value of 6.99 ± 0.1 µM against MCF-7 cells. thieme-connect.com Another series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also showed activity against MCF-7 cells. nih.gov Furthermore, quinoline (B57606) derivatives have demonstrated good activity against MCF-7 cells, with some compounds showing IC50 values as low as 1.5 µM. thieme-connect.com
HepG2 (Liver Cancer): Derivatives have also been tested against the HepG2 cell line. mdpi.com A series of indolinone-based derivatives were synthesized and evaluated, with some compounds showing high cytotoxicity with IC50 values as low as 2.53 µM. mdpi.com Additionally, certain quinoxaline (B1680401) 1,4-di-oxide derivatives displayed potent activity against HepG2 cells, with IC50 values of 0.77 and 0.50 µg/mL. nih.gov A 1,3,4-thiadiazole (B1197879) derivative with a 4-hydroxy-3-metoxyphenyl substituent also showed an IC50 of 18.17 µg/mL against HepG2 cells. nih.gov
HL-60 (Leukemia): Novel pyrrole (B145914) derivatives incorporating sulfonamides have been screened against HL-60 cells, with some compounds proving to be effective. ijper.org In one study, certain fluoroquinolone derivatives displayed strong cytotoxic effects on HL-60 cells, with IC50 values of 0.54 µM and 0.12 µM for two different compounds. thieme-connect.com
Table 2: Cytotoxic Activity of this compound and Related Derivatives
| Derivative Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Diazepam-sulfonamide | MCF-7 | 6.99 ± 0.1 µM | thieme-connect.com |
| Indolinone-based | HepG2 | 2.53 µM | mdpi.com |
| Quinoxaline 1,4-di-oxide | HepG2 | 0.50 µg/mL | nih.gov |
| Fluoroquinolone | HL-60 | 0.12 µM | thieme-connect.com |
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The inhibition of specific caspases is a target for certain cancer therapies. A series of isatin-sulfonamide based derivatives were designed and evaluated as inhibitors of caspase-3 and caspase-7. nih.govtandfonline.com Compounds with a 1-(pyrrolidinyl)sulphonyl or 2-(phenoxymethyl)pyrrolidin-1-yl)sulphonyl substitution at the C5 position of the isatin core showed better results than unsubstituted derivatives. nih.govtandfonline.comsemanticscholar.org One particular 4-chloro phenylacetamide derivative exhibited the best inhibitory activity against caspase-3 with an IC50 value of 2.33 μM. semanticscholar.org Molecular modeling studies suggested that this compound binds effectively to the active site of the caspase-3 enzyme. semanticscholar.orgresearchgate.net
Table 3: Caspase Inhibitory Activity of Isatin-Sulphonamide Derivatives
| Compound | Target Caspase(s) | IC50 Value | Reference |
|---|---|---|---|
| 4-chloro phenylacetamide derivative (20d) | Caspase-3 | 2.33 μM | semanticscholar.org |
| Isatin-sulphonamide derivatives | Caspase-3, Caspase-7 | 2.33–116.91 μM | semanticscholar.org |
Monoacylglycerol lipase (B570770) (MAGL) is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comfrontiersin.org Elevated levels of MAGL are found in some aggressive cancer cells, making it a therapeutic target. mdpi.com The inhibition of MAGL is being explored for its potential in treating cancer, as well as neurodegenerative diseases and inflammation. mdpi.comresearchgate.net
Research has focused on developing both irreversible and, more recently, reversible MAGL inhibitors. researchgate.netnih.gov A series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and tested for their ability to inhibit human MAGL (hMAGL), with several compounds showing inhibitory activity. researchgate.net The development of potent and selective MAGL inhibitors, such as JZL184, has been a significant step in studying the therapeutic effects of MAGL inhibition. frontiersin.orgnih.gov
Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that plays a crucial role in regulating gene expression. nih.gov The dysregulation of LSD1 is linked to the progression of various cancers, making it an important drug target. nih.govnih.gov
A novel series of potent and selective LSD1 inhibitors were designed based on an indoline scaffold. nih.gov One representative compound, 7e, demonstrated a high inhibitory potency with an IC50 of 24.43 nM for LSD1 and showed selective antiproliferative activities against MV-4-11 leukemia cell lines. nih.govmdpi.com This compound was also found to induce the differentiation of acute myeloid leukemia (AML) cell lines. nih.gov Another compound, LSD1-IN-5, was identified as a potent and reversible inhibitor of LSD1 with an IC50 of 121 nM. medchemexpress.com
Table 4: LSD1 Inhibitory Activity of Indoline Derivatives
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| Compound 7e | LSD1 | 24.43 nM | nih.govmdpi.com |
| LSD1-IN-5 | LSD1 | 121 nM | medchemexpress.com |
Monoacylglycerol Lipase (hMAGL) Inhibition
Anti-inflammatory Compound Design
The acetamide functional group is known to be responsible for the anti-inflammatory activity of various compounds. d-nb.info The design of this compound derivatives as anti-inflammatory agents often involves modifying the core structure to enhance its interaction with inflammatory targets like cyclooxygenase (COX) enzymes. innovareacademics.inacs.org
One approach has been the creation of prodrugs to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, 1-(2,6-dichlorophenyl)indolin-2-one was designed as a prodrug of diclofenac. mdpi.com This compound showed anti-inflammatory and analgesic activity without causing gastric ulceration. mdpi.com The strategy involves masking the carboxylic acid function of the NSAID, which is then released in the body through hydrolysis. mdpi.com Research in this area continues to explore novel derivatives with improved efficacy and safety profiles. innovareacademics.inacs.org
Cyclooxygenase (COX) Inhibition
Derivatives of this compound have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The acetamide moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often incorporated into new chemical entities to target the COX pathway. archivepp.comarchivepp.com Research has shown that the anti-inflammatory activity of these compounds is influenced by the substituents on the core indole structure. For instance, the introduction of a 5-chloro substitution on an indole ring was found to enhance the compound's interaction with COX enzymes, leading to stronger inhibition of prostaglandin (B15479496) synthesis. growingscience.com
In the pursuit of selective COX-2 inhibitors, which offer a better safety profile compared to non-selective NSAIDs, various heterocyclic systems have been attached to the acetamide scaffold. archivepp.com Pyrazole (B372694) is one such system that has been widely used to design potent and selective COX-2 inhibitors. archivepp.comacs.org A study on 1,3,4-trisubstituted pyrazole derivatives identified a compound, N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (PYZ38), which demonstrated effective and selective COX-2 inhibitory potential with a half-maximal inhibitory concentration (IC₅₀) of 1.33 μM. nih.gov
| Compound | Target | Activity (IC₅₀) | Selectivity Index (SI) |
| PYZ38 | COX-2 | 1.33 μM | > 60 |
This table summarizes the COX-2 inhibitory activity of a representative acetamide derivative.
Dual 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) Inhibition
A promising strategy in the development of anti-inflammatory agents is the simultaneous inhibition of multiple targets in the arachidonic acid cascade. nih.gov Researchers have successfully designed this compound derivatives that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.govnih.govresearchgate.net
An initial investigation identified an indoline derivative, compound 43 , as a noteworthy 5-LOX inhibitor. nih.govnih.govresearchgate.net This discovery prompted the synthesis of a new series of analogues to optimize the dual inhibitory activity. nih.govnih.gov Extensive in vitro testing of this library led to the identification of compound 73 as the most potent dual inhibitor, exhibiting balanced activity against both enzymes. nih.govnih.govresearchgate.net The presence of a urea (B33335) group in related compounds, 53 and 54 , was noted as a key structural feature for potent sEH inhibition. nih.gov Compound 73 demonstrated significant anti-inflammatory effects in animal models of peritonitis and asthma, highlighting the potential of this class of compounds. nih.govresearchgate.net
| Compound ID | 5-LOX Inhibition (IC₅₀) | sEH Inhibition (IC₅₀) |
| 53 | 0.28 µM | 61 nM |
| 54 | 0.18 µM | 100 nM |
| 73 | 0.41 µM | 0.43 µM |
This table presents the in vitro inhibitory activities of key indoline-based dual 5-LOX/sEH inhibitors. nih.gov
Antiviral Applications
The versatility of the this compound scaffold extends to antiviral research, where its derivatives have been investigated as inhibitors of critical viral processes.
The human immunodeficiency virus-1 (HIV-1) Tat protein is a transcriptional factor essential for viral replication, making it an attractive target for antiretroviral therapy. nih.govnih.govresearchgate.net A high-throughput screening of a compound library identified a 1,3,4-oxadiazole (B1194373) scaffold as an inhibitor of Tat-mediated transcription. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of derivatives incorporating both indole and acetamide moieties. nih.govnih.gov
Specifically, compounds 9 and 13 emerged as potent inhibitors of HIV-1 infectivity, with half-maximal effective concentrations (EC₅₀) of 0.17 µM and 0.24 µM, respectively. nih.govresearchgate.net These compounds were shown to specifically interfere with the viral transcription step without affecting other stages of the infection process. nih.govnih.gov Further investigation into their mode of action revealed that they inhibit the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a key step in Tat-regulated epigenetic modulation required for viral transcription. nih.govresearchgate.net These derivatives were also effective against anti-retroviral drug-resistant HIV-1 strains. nih.gov
| Compound ID | HIV-1 Infectivity Inhibition (EC₅₀) | Selectivity Index (SI) |
| 9 | 0.17 µM | 371.76 |
| 13 | 0.24 µM | 196.33 |
This table summarizes the antiviral activity of 1,3,4-oxadiazole derivatives containing the indole and acetamide scaffold against HIV-1. researchgate.net
The entry of the SARS-CoV-2 virus into host cells is mediated by the interaction between its spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govbiorxiv.org Blocking this protein-protein interaction is a primary strategy for developing antiviral treatments for COVID-19. nih.govbiorxiv.org Research in this area has explored derivatives of isatin (indol-2,3-dione), a structurally related oxidized indole. nih.gov
A series of synthesized isatin hybrids were evaluated for their ability to block the SARS-CoV-2 spike/ACE2 binding. nih.gov Among these, compounds 6g and 6i showed notable activity, with IC₅₀ values below 30 µM. nih.gov These findings provide a proof-of-principle for the use of small molecules based on an indole-like core to disrupt viral entry, suggesting a potential avenue for developing therapies against COVID-19. nih.govbiorxiv.org
| Compound ID | SARS-CoV-2 Spike/ACE2 Binding Inhibition (IC₅₀) |
| 6g | < 30 µM |
| 6i | < 30 µM |
This table shows the inhibitory activity of isatin hybrids against the SARS-CoV-2 spike/ACE2 interaction. nih.gov
HIV-1 Tat-Mediated Viral Transcription Inhibition
Neurological Target Modulation
The this compound structure has also been used as a template for developing modulators of targets within the central nervous system (CNS).
The G Protein-Coupled Receptor 17 (GPR17) is an orphan receptor primarily expressed in the CNS and is implicated in pathologies such as stroke, multiple sclerosis, and other conditions involving myelin and neuronal dysfunction. core.ac.ukacs.org This makes it a significant therapeutic target for neurological diseases. core.ac.uk
Through a comprehensive drug discovery effort that combined cheminformatics and experimental validation, researchers screened a library of over 6,000 indoline derivatives. acs.org This large-scale molecular docking study aimed to identify potential ligands for GPR17. The screening successfully identified a novel indoline-derived phenolic Mannich base, compound CHBC , as an activator of the GPR17 receptor. acs.org This discovery of a new class of GPR17 modulators opens up new possibilities for the development of therapeutic agents for glioblastoma and other GPR17-related CNS disorders. acs.org
KCNT1 Channel Blockers
Mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KCNT1, are linked to severe and drug-resistant forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Sleep-Related Hypermotor Epilepsy (ADSHE). nih.govresearchgate.net These gain-of-function mutations lead to increased channel activity, disrupting neuronal excitability. nih.govresearchgate.net Consequently, blocking these channels has emerged as a promising therapeutic strategy.
Recent research has focused on identifying novel and selective KCNT1 blockers. In one such study, a homology model of the human KCNT1 channel was used to screen a library of compounds. nih.govacs.org This led to the identification of several potent blockers. nih.govacs.org Further investigation through patch-clamp experiments confirmed the higher potency of these compounds compared to the known KCNT1 blocker, quinidine. nih.govacs.org
Among the identified molecules, a compound designated as CPK20 demonstrated significant promise. acs.org Not only did it exhibit potent KCNT1 blocking activity, but it also showed a favorable pharmacokinetic profile and selectivity over other potassium channels like hERG and Kv7.2. nih.govacs.org Importantly, CPK20 was also effective against clinically relevant pathogenic KCNT1 variants, highlighting its potential as a targeted therapy for KCNT1-related epilepsies. acs.org While the exact structure of CPK20 is detailed in the source, the studies underscore the potential of designing derivatives for this therapeutic purpose. nih.govacs.org
| Compound ID | Blocking Potency vs. Quinidine | Selectivity Profile | Noteworthy Characteristics |
| CPK4 | Higher | Not specified | Strong KCNT1-blocking ability |
| CPK13 | Higher | Not specified | Strong KCNT1-blocking ability |
| CPK16 | Higher | High selectivity, no activity on hERG | Potent KCNT1 blocker |
| CPK18 | Higher | High selectivity, no activity on hERG | Potent KCNT1 blocker |
| CPK20 | Up to 35 times higher | High selectivity, no activity on hERG | Best pharmacokinetic profile, potent against pathogenic variants |
Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. mdpi.com In the context of Alzheimer's disease, inhibiting BChE is considered a valuable therapeutic approach, as BChE can compensate for AChE in the brain of Alzheimer's patients. google.com
Derivatives of this compound have been explored for their potential to inhibit BChE. In one study, a series of novel compounds were synthesized and evaluated for their inhibitory activities against both AChE and BChE. mdpi.com Among them, a compound labeled 8i emerged as a potent dual inhibitor, demonstrating strong inhibition of both enzymes with an IC50 value of 0.28 μM for BChE. mdpi.com This suggests that the 2-oxoindoline structure, a close relative of the indoline core, is a key feature for potent cholinesterase inhibition. mdpi.com
Another line of research focused on creating hybrid compounds that combine different pharmacophores to enhance BChE inhibitory activity. For instance, coumarin-based acetamide derivatives have shown significant anti-cholinesterase activity. researchgate.net Similarly, N-thiazole substituted acetamide coumarin (B35378) derivatives have been designed and synthesized, with some compounds showing potent to moderate activity against BChE. nih.gov
The development of selective BChE inhibitors is also an active area of research. For example, specific substitutions on the phenylcarbamate of physostigmine (B191203) have yielded compounds with high selectivity for BChE inhibition. google.com These findings highlight the versatility of the core structures and the potential to fine-tune their activity towards specific cholinesterase enzymes.
| Compound Series/ID | Target Enzyme(s) | IC50 Value (BChE) | Key Structural Features |
| 8i | AChE and BChE | 0.28 μM | 2-Oxoindoline derivative |
| Coumarin Acetamides | AChE and BChE | 0.64–30.08 μM | Coumarin skeleton with acetamide spacer |
| N-Thiazole Coumarins | AChE and BChE | 17.92–34.93 μM | Hybrid of coumarin and thiazole (B1198619) scaffolds |
Medicinal Chemistry Strategies for Lead Optimization of N Indolin 5 Yl Acetamide Scaffolds
Hit-to-Lead Identification and Validation
The journey from a "hit" — a compound showing activity in an initial screen — to a "lead" compound involves a rigorous process of validation and initial optimization. uniroma1.it For N-(Indolin-5-yl)acetamide derivatives, this process typically begins with high-throughput screening (HTS) to identify initial hits against a specific biological target. uniroma1.it
Once identified, these hits undergo several validation steps:
Confirmatory Testing: The initial activity is re-tested under the same assay conditions to ensure reproducibility. uniroma1.it
Dose-Response Analysis: A dose-response curve is generated to determine the concentration at which the compound shows half-maximal inhibitory or effective concentration (IC50 or EC50), providing a measure of its potency. uniroma1.it
Structural Verification: The identity and purity of the hit compound are confirmed to rule out any artifacts from impurities.
Analog Synthesis and Preliminary SAR: A limited number of analogs are synthesized to establish an initial structure-activity relationship (SAR). This helps in understanding which parts of the molecule are crucial for its activity and which can be modified to improve properties. uniroma1.it
For instance, in the development of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, a series of indoline (B122111) derivatives were designed and synthesized. Through this process, a representative compound, 7e , was identified with an IC50 of 24.43 nM against LSD1. nih.gov This compound also demonstrated significant selectivity over related enzymes and promising anti-proliferative activity against acute myeloid leukemia (AML) cell lines. nih.gov
| Compound | Target | IC50 (nM) | Cell Line | Activity | Reference |
| 7e | LSD1 | 24.43 | MV-4-11 | Antiproliferative | nih.gov |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to discover novel chemical entities with improved properties. nih.gov Scaffold hopping involves replacing the core structure (scaffold) of a molecule while retaining its key pharmacophoric features. nih.gov Bioisosteric replacement, a related concept, focuses on substituting a functional group with another that has similar physicochemical or biological properties. nih.gov
These techniques are employed for several reasons:
To escape from undesirable intellectual property space.
To improve potency, selectivity, or pharmacokinetic properties.
To overcome synthetic challenges associated with the original scaffold.
An example of scaffold hopping can be seen in the development of matrix metalloproteinase (MMP) inhibitors. Researchers transitioned from an isatin-based scaffold to a 5-het(aryl)-3-aminoindolin-2-one scaffold, leading to compounds with potent activity against MMP-13. researchgate.net Similarly, in the development of PI3Kδ inhibitors, bioisosteric replacement of an indole (B1671886) moiety with other heterocyclic systems led to the discovery of potent and selective inhibitors. researchgate.net
Rational Design Based on Target Binding Site Interactions
Rational drug design leverages the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. ddg-pharmfac.net This approach is particularly effective when a high-resolution crystal structure of the target protein, often in complex with a ligand, is available.
The process typically involves:
Target Structure Analysis: Identifying key amino acid residues in the binding pocket that are crucial for ligand interaction. nih.gov
Molecular Modeling: Using computational tools to dock virtual compounds into the binding site and predict their binding affinity and mode of interaction. ddg-pharmfac.net
Structure-Based Design: Modifying the lead compound to optimize interactions with the target, such as forming additional hydrogen bonds, hydrophobic interactions, or salt bridges.
In the design of novel LSD1 inhibitors based on the indoline scaffold, a comprehensive analysis of the LSD1 binding site was performed. nih.gov This allowed for the rational design of derivatives that could effectively occupy the active site, leading to the identification of highly potent and selective inhibitors. nih.gov Similarly, the design of indolin-2-one-triazole hybrids as VEGFR-2 inhibitors was guided by the known binding mode of the FDA-approved drug Sunitinib. mdpi.com
Derivatization Strategies for Enhancing Potency and Selectivity
Derivatization involves the chemical modification of a lead compound to improve its biological activity and physicochemical properties. xjtu.edu.cn For this compound scaffolds, various derivatization strategies can be employed:
Substitution on the Indoline Ring: Introducing different substituents on the aromatic part of the indoline ring can modulate electronic properties and steric interactions, influencing binding affinity.
Modification of the Acetamide (B32628) Group: Altering the acetamide side chain can impact solubility, hydrogen bonding capacity, and interactions with the target.
Introduction of New Functional Groups: Adding new functional groups can create additional interaction points with the target or improve pharmacokinetic properties.
A study on indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors demonstrated the effectiveness of this approach. nih.gov By systematically modifying the scaffold, a compound (7e ) with an IC50 of 24.43 nM and high selectivity was developed. nih.gov This compound also showed favorable in vivo efficacy in a mouse xenograft model. nih.gov
| Compound | Modification | Target | IC50 (nM) | Selectivity | Reference |
| 7e | Cyclopropanamine derivative | LSD1 | 24.43 | >200-fold over LSD2, >4000-fold over MAOs | nih.gov |
Multi-Target Drug Design Approaches
Complex diseases often involve multiple biological pathways, making it advantageous to design drugs that can interact with more than one target. scielo.br This multi-target approach aims to enhance therapeutic efficacy and potentially reduce the development of drug resistance. frontiersin.org
Strategies for designing multi-target ligands based on the this compound scaffold include:
Pharmacophore Hybridization: Combining the key pharmacophoric features of two or more known ligands for different targets into a single molecule.
Scaffold-Based Design: Using a privileged scaffold like indoline, which is known to interact with multiple targets, and modifying it to achieve the desired multi-target activity profile.
The indoline scaffold itself is considered a "privileged" structure, meaning it can serve as a basis for ligands for a variety of different receptors. nih.gov This inherent versatility makes the this compound scaffold an excellent starting point for the development of multi-target drugs. For instance, derivatives could be designed to simultaneously inhibit different kinases involved in a particular cancer signaling pathway.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Indolin-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling indolin-5-amine with acetylating agents (e.g., acetic anhydride) under controlled conditions. Solvent choice (e.g., glacial acetic acid or DMF), temperature (reflux at 80–120°C), and catalysts (e.g., HATU or DCC) significantly impact yield . Monitoring via TLC and purification by recrystallization or column chromatography ensures purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselective acetylation (e.g., δ~2.0 ppm for the acetamide methyl group) and indoline ring proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight (e.g., [M+H]+ observed at m/z 309.17) .
- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .
Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?
- Methodological Answer : The compound’s anti-inflammatory or anticancer potential is assessed via:
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values) .
- Enzyme Inhibition Assays : Targets kinases (e.g., EGFR) using fluorogenic substrates .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like COX-2 .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths/angles (e.g., C-N bond in the acetamide group: ~1.33 Å) and confirms stereochemistry . Data refinement requires high-resolution (<1.0 Å) datasets and validation via R-factor analysis (<0.05) .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma half-life via LC-MS) and metabolite stability .
- Dose-Response Optimization : Adjust dosing regimens in animal models to account for metabolic clearance .
- Toxicology Screening : Compare cytotoxicity (e.g., hepatocyte viability) with therapeutic efficacy .
Q. What computational strategies predict the binding modes of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates interactions with proteins (e.g., binding free energy ≤-8.0 kcal/mol suggests strong affinity) .
- MD Simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on indoline) with activity .
Q. How does structural modification of the indoline ring alter the compound’s selectivity for kinase isoforms?
- Methodological Answer :
- Substituent Screening : Introduce halogens (e.g., Cl at C4) or methyl groups to enhance hydrophobic interactions .
- Kinase Panel Profiling : Test against >50 kinases (e.g., JAK2 vs. ABL1) to identify selectivity windows .
- Co-crystallization Studies : Resolve binding poses with mutant kinases to pinpoint steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
